1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
The compound “1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of 4-oxobenzo[d][1,2,3]triazin . It is related to a series of compounds that have been investigated for their potential as cholinesterase inhibitors . These compounds have shown excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot, simple, and low-cost methodology under mild conditions . The most common method for sulfonamide synthesis is by the reaction of sulfonyl chloride and amine under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,3-triazole ring attached to a 4-oxobenzo[d][1,2,3]triazin ring . Further structural analysis would require more specific information or computational modeling.Mechanism of Action
Target of Action
The primary targets of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .
Mode of Action
This compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, this compound affects the cholinergic pathway . This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Pharmacokinetics
Its potent inhibitory activity against ache and buche suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE and BuChE . This can potentially alleviate the symptoms of diseases characterized by reduced acetylcholine levels, such as Alzheimer’s disease .
Action Environment
Like all drugs, factors such as temperature, ph, and the presence of other substances can potentially affect its stability and efficacy .
Future Directions
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-19-8-11(16-17-19)12(21)14-6-7-20-13(22)9-4-2-3-5-10(9)15-18-20/h2-5,8H,6-7H2,1H3,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZQFBKMESTJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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